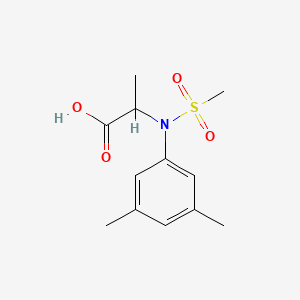

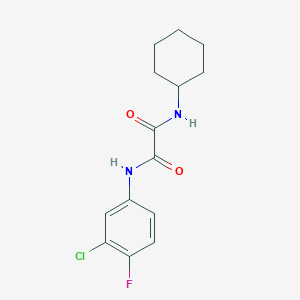

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, also known as DmpSU-Ala, is a synthetic amino acid. It is widely used in scientific research as a molecular tool for studying protein structure and function.

Scientific Research Applications

Methods for Chemical Analysis of Non-canonical Amino Acids Research on non-canonical amino acids, such as β-N-Methylamino-L-alanine (BMAA), focuses on developing and comparing analytical methods for their detection and quantification in various tissues. This is crucial for understanding their potential roles in neurodegenerative diseases. A standardized method approved by the AOAC and several comparable methods are available, highlighting the importance of accurate detection techniques in research (Banack & Murch, 2017).

Inhibitors of Alanine Racemase Enzyme Alanine racemase is a target for antibacterial drug development due to its role in bacterial cell wall synthesis and the absence of homologs in humans. Research on inhibitors of this enzyme could inform applications related to antimicrobial resistance, highlighting the potential medicinal applications of alanine derivatives (Azam & Jayaram, 2015).

Biosynthesis and Role of β-Alanine in Plants β-Alanine is involved in the synthesis of compounds with various ecological roles, including anti-herbivory and anti-microbial activities. Understanding its biosynthesis and metabolism in plants can inform applications in agriculture and environmental science, especially in stress response and protection against extremes (Parthasarathy, Savka, & Hudson, 2019).

Alanine Dehydrogenase and Its Applications Alanine dehydrogenase (AlaDH) has significant applications in pharmaceutical, environmental, and food industries due to its role in metabolic processes in microorganisms. The enzyme's ability to catalyze the conversion of L-alanine to pyruvate and vice versa is central to energy generation and amino acid synthesis (Dave & Kadeppagari, 2019).

properties

IUPAC Name |

2-(3,5-dimethyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-9(2)7-11(6-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMURHWJBRYSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2570851.png)

![Ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570856.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2570860.png)

![N-[6-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2570861.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570869.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2570870.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2570872.png)